[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine
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Overview
Description
[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine is a chemical compound with the molecular formula C13H15F2N and a molecular weight of 223.267. This compound is characterized by the presence of a bicyclo[1.1.1]pentane core, which is a highly strained and rigid structure, and a difluorophenyl group. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclo[1.1.1]pentane Core: This step involves the cyclization of suitable precursors under high-pressure conditions to form the strained bicyclo[1.1.1]pentane ring.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a nucleophilic substitution reaction, where a difluorophenyl halide reacts with the bicyclo[1.1.1]pentane core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and automated synthesis platforms to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or hydrocarbons.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as sodium azide (NaN3) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products.
Scientific Research Applications
[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe for studying biological processes, such as enzyme-substrate interactions and receptor binding.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials with unique properties, such as high-strength polymers and advanced coatings.
Mechanism of Action
The mechanism of action of [3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets, while the bicyclo[1.1.1]pentane core provides structural rigidity. This combination allows the compound to modulate biological pathways effectively, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol: This compound is structurally similar but contains a hydroxyl group instead of an amine group.
[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methane: This compound lacks the amine group and has a simpler structure.
Uniqueness
The uniqueness of [3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine lies in its combination of a highly strained bicyclo[1.1.1]pentane core and a difluorophenyl group. This structure imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[3-[(2,6-difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2N/c14-10-2-1-3-11(15)9(10)4-12-5-13(6-12,7-12)8-16/h1-3H,4-8,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUZKQCBAGIBCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)CN)CC3=C(C=CC=C3F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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